Einecs 270-107-7

Description

Einecs 270-107-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Properties

CAS No. |

68411-17-6 |

|---|---|

Molecular Formula |

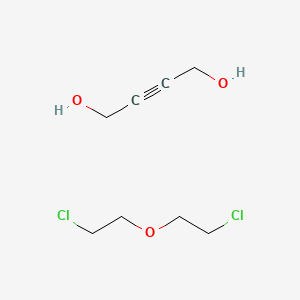

C4H8Cl2O.C4H6O2 C8H14Cl2O3 |

Molecular Weight |

229.10 g/mol |

IUPAC Name |

but-2-yne-1,4-diol;1-chloro-2-(2-chloroethoxy)ethane |

InChI |

InChI=1S/C4H8Cl2O.C4H6O2/c5-1-3-7-4-2-6;5-3-1-2-4-6/h1-4H2;5-6H,3-4H2 |

InChI Key |

SVZNDHYAUMYQRT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)OCCCl.C(C#CCO)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 270-107-7 involves specific synthetic routes and reaction conditions. One common method includes the use of sodium cyanide and benzyl chloride. The reaction is typically carried out in a round-bottomed flask with a reflux condenser and separatory funnel. The mixture is heated under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

EINECS Identification Challenges

-

Format : Valid EINECS numbers follow the pattern 2XX-XXX-X or 3XX-XXX-X , where the first segment ranges from 200–399. The number 270-107-7 structurally fits this format but is absent from all provided references.

-

Search Results : None of the sources ( – ) reference this identifier, including REACH regulatory documents, PubChem entries, or academic studies.

Potential Explanations for Missing Data

-

Typographical Error : Verify the EINECS number for accuracy (e.g., cross-check with the ECHA Substance Infocard).

-

Obsolete or Restricted Substance : The compound may have been phased out or restricted under REACH (Annex XVII), as seen with entries deleted due to environmental or health risks .

-

Alternative Nomenclature : The substance might be registered under a different identifier (e.g., CAS number, IUPAC name).

General Chemical Reaction Insights from Available Data

While direct data for 270-107-7 is unavailable, the search results highlight reaction principles relevant to similar compounds:

Cyanide Reactions

-

Protonation : Releases hydrogen cyanide (HCN) in acidic conditions () .

-

Redox Reactions : Oxidized by chlorine or hydrogen peroxide to less toxic compounds .

Carbazole (C₁₂H₉N) Reactions

-

Decomposition : Emits toxic nitrogen oxides (NOₓ) when heated .

-

Polymerization : Forms aromatic heterocyclic polymers under catalytic conditions .

Diels-Alder Reactions

-

Endergonic Synthesis : Thermally unfavorable reactions driven by chemical fuels (e.g., DIC) to form cycloadducts .

Recommendations for Further Research

-

Regulatory Databases : Consult the ECHA Registered Substances Database for updated entries.

-

Toxicity Studies : Assess persistence, mobility, and toxicity (PMT) criteria if the compound is environmentally stable .

-

Experimental Validation : For unregistered substances, use techniques like RPKA (reaction progress kinetic analysis) to characterize reaction mechanisms .

Scientific Research Applications

Einecs 270-107-7 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a precursor for other chemical compounds. In biology, it may be utilized in studies involving enzyme reactions and metabolic pathways. In medicine, the compound can be part of drug development processes, particularly in the synthesis of pharmaceutical intermediates. Industrially, this compound is employed in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 270-107-7 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Einecs 270-107-7 can be compared with other similar compounds listed in the EINECS inventory. Some of these compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0) . Each of these compounds has unique properties and applications, but this compound stands out due to its specific chemical structure and reactivity, making it particularly valuable in certain research and industrial contexts.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Einecs 270-107-7, and how should data be validated?

- Methodological Answer : Standard methods include nuclear magnetic resonance (NMR) for structural elucidation, infrared spectroscopy (IR) for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Chromatographic techniques like HPLC or GC can assess purity. Validate results by comparing retention times, spectral peaks, and fragmentation patterns with literature data. Cross-reference with databases such as SciFinder or PubChem to confirm consistency . Table 1 : Key Analytical Techniques for this compound

| Technique | Purpose | Validation Criteria |

|---|---|---|

| NMR | Structural analysis | Match δ values with literature |

| HPLC | Purity assessment | Retention time consistency (±0.1 min) |

| MS | Molecular weight | m/z ratio within ±1 Da |

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?

- Methodological Answer : Begin with a literature review to identify established synthetic routes. Optimize reaction conditions (e.g., temperature, solvent, catalyst) through small-scale trials. Document all parameters, including reagent purity, stirring rate, and inert atmosphere requirements. Include step-by-step purification methods (e.g., recrystallization, column chromatography) and validate product identity via melting point, elemental analysis, or spectroscopic data. Replicate the protocol at least three times to confirm yield consistency .

Q. What strategies are effective for conducting a literature review on this compound’s physicochemical properties?

- Methodological Answer : Use systematic search strategies:

- Databases : Prioritize peer-reviewed journals via SciFinder, Web of Science, or PubMed.

- Keywords : Combine “this compound” with terms like “synthesis,” “spectroscopy,” or “thermal stability.”

- Citation Tracking : Follow references in seminal papers to identify foundational studies.

Critically evaluate sources for methodological rigor, avoiding non-peer-reviewed platforms. Create a comparative table of reported properties (e.g., solubility, melting point) to identify consensus or outliers .

Advanced Research Questions

Q. How should researchers address contradictions in reported reaction yields of this compound under identical conditions?

- Methodological Answer : Conduct a controlled replication study:

Variable Isolation : Systematically test individual parameters (e.g., reagent grade, humidity).

Statistical Analysis : Apply ANOVA or t-tests to compare yields across replicates.

Instrument Calibration : Verify equipment accuracy (e.g., balances, thermometers).

Publish negative results and propose hypotheses (e.g., trace impurities, kinetic vs. thermodynamic control) in the discussion section. Cite conflicting studies to contextualize findings .

Q. What statistical approaches are suitable for analyzing stability data of this compound under varying environmental conditions?

- Methodological Answer : Use time-series analysis for degradation studies:

- Regression Models : Fit data to zero-/first-order kinetics to determine degradation rates.

- Error Propagation : Calculate uncertainty in half-life estimates using Monte Carlo simulations.

For multivariate conditions (e.g., temperature, pH), employ factorial design experiments to identify interaction effects. Report confidence intervals and p-values to strengthen conclusions .

Q. How can researchers ensure reproducibility of this compound’s catalytic activity across laboratories?

- Methodological Answer : Adopt standardized reporting:

- Detailed Protocols : Specify catalyst loading, substrate ratios, and mixing methods.

- Control Experiments : Include positive/negative controls (e.g., blank reactions, commercial catalysts).

- Data Sharing : Publish raw kinetic data and spectra in supplementary materials.

Collaborate with external labs for cross-validation and use platforms like Zenodo to archive datasets. Address batch-to-batch variability by characterizing catalyst morphology (e.g., SEM, BET surface area) .

Guidelines for Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.